Elevated Lipophilicity (XLogP3) Relative to the Free Carboxylic Acid – Implications for Membrane Permeability
The target compound exhibits a computed XLogP3 of 0.8, reflecting the lipophilic contribution of the ethyl ester moiety [1]. By comparison, the free carboxylic acid analog (2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑5‑carboxylic acid, CAS 23814‑14‑4) is expected to display a significantly lower XLogP3 (class‑typical values for similar benzoic acid derivatives are ≤0.0) based on the loss of the ethyl group and the introduction of an additional ionisable proton [2]. This difference in lipophilicity directly influences passive membrane permeability, making the ester a superior candidate for cell‑based assays and prodrug strategies where intracellular delivery of the active acid is required.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Free carboxylic acid (CAS 23814-14-4); expected XLogP3 ≤ 0.0 (class‑typical value) |
| Quantified Difference | ΔXLogP3 ≥ +0.8 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Procurement of the ethyl ester over the free acid is essential for applications requiring passive cell entry or tuned lipophilicity; substituting the acid would compromise membrane permeability and undermine cellular assay results.
- [1] PubChem. Compound Summary: Ethyl 2-hydroxy-1H-1,3-benzodiazole-6-carboxylate (CID 10465564). https://pubchem.ncbi.nlm.nih.gov/compound/634602-84-9 (accessed 2026-05-07). View Source
- [2] PubChem. Compound Summary: 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CID 53429372). https://pubchem.ncbi.nlm.nih.gov/compound/53429372 (accessed 2026-05-07). View Source
